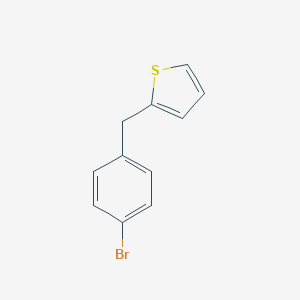

2-(4-Bromobenzyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

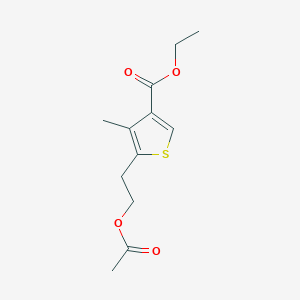

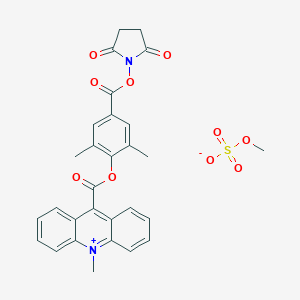

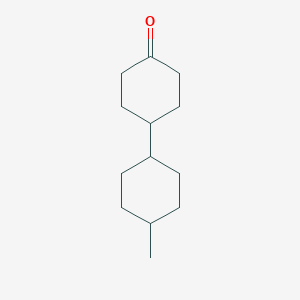

“2-(4-Bromobenzyl)thiophene” is a reagent used in the synthesis of 6-O-arylpropargyl diazalides, which has activity against Streptococcus pneumoniae . It has a molecular formula of C11H9BrS and an average mass of 253.158 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Bromobenzyl)thiophene” are not detailed in the retrieved sources, thiophene derivatives are known to undergo reactions such as nitration, bromination, and reduction .

科学的研究の応用

Medicinal Chemistry: Anticancer Properties

2-(4-Bromobenzyl)thiophene: derivatives have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds. Researchers have been exploring various thiophene derivatives to develop advanced compounds with significant biological effects, including anticancer activity .

Organic Semiconductors

Thiophene-based molecules play a crucial role in the advancement of organic semiconductors . The electronic properties of thiophene allow it to be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromobenzyl group in 2-(4-Bromobenzyl)thiophene could potentially be utilized to modify the electronic characteristics of these semiconductors .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The presence of the thiophene ring has been shown to enhance the corrosion resistance of materials, which is crucial for extending the lifespan of metal structures and components .

Anti-Inflammatory Drugs

Thiophene derivatives, including those with a bromobenzyl substituent, have been investigated for their anti-inflammatory properties. These compounds can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for treating various inflammatory diseases .

Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents . Research into thiophene-based compounds includes exploring their effectiveness against a range of microbial pathogens .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers . These compounds can be used in medical applications such as local anesthetics. The modification of the thiophene structure with a 4-bromobenzyl group could lead to the development of new anesthetic agents with improved properties .

Safety and Hazards

特性

IUPAC Name |

2-[(4-bromophenyl)methyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYCIKURJBHUER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571452 |

Source

|

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118150-25-7 |

Source

|

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)